![molecular formula C11H10O2 B12061842 Pentacyclo[5.4.0(2,6).0(3,10).0(5,9)]Undecane-8,11-Dione](/img/structure/B12061842.png)
Pentacyclo[5.4.0(2,6).0(3,10).0(5,9)]Undecane-8,11-Dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentacyclo[5.4.0(2,6).0(3,10).0(5,9)]Undecane-8,11-Dione is a polycyclic cage compound with the molecular formula C₁₁H₁₀O₂ and a molecular weight of 174.1959 . This compound is known for its unique structure, which includes five interconnected rings, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pentacyclo[5.4.0(2,6).0(3,10).0(5,9)]Undecane-8,11-Dione involves multiple steps, often starting with the preparation of the polycyclic framework. One common method includes the use of sulphated zirconia and hydrotalcite as catalysts in microwave-assisted reactions under solvent-free conditions . The reaction typically involves the protection and deprotection of reactive centers to achieve the desired product with high yields.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but the use of efficient catalysts and microwave-assisted reactions suggests potential scalability for industrial applications. The use of solvent-free conditions also aligns with green chemistry principles, making it an attractive option for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Pentacyclo[5.4.0(2,6).0(3,10).0(5,9)]Undecane-8,11-Dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include p-toluenesulfonic acid for protection-deprotection reactions and cyanosilylation reagents for functionalization . The reactions are often carried out under controlled temperatures and solvent-free conditions to achieve high yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, cyanosilylation reactions can produce cyanosilylated derivatives, while oxidation reactions can yield various oxidized forms of the compound.
Aplicaciones Científicas De Investigación
Pentacyclo[5.4.0(2,6).0(3,10).0(5,9)]Undecane-8,11-Dione has several scientific research applications, including:
Chemistry: Used as a model compound for studying polycyclic cage structures and their reactivity.
Biology: Investigated for its potential neuroprotective properties.
Medicine: Explored for its potential therapeutic applications due to its unique structure.
Mecanismo De Acción
The mechanism of action of Pentacyclo[5.4.0(2,6).0(3,10).0(5,9)]Undecane-8,11-Dione involves its interaction with molecular targets through its unique polycyclic structure. The compound can interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and molecular targets are still under investigation, but its structure suggests potential interactions with multiple biological targets .
Comparación Con Compuestos Similares
Similar Compounds
Pentacyclo[5.4.0(2,6).0(3,10).0(5,9)]Undecane: Similar structure but lacks the dione functional groups.
Hexahydro-1,2,4-ethanylylidene-1H-cyclobuta[cd]pentalene-5,7(1aH)-dione: Another polycyclic compound with a different arrangement of rings.
Uniqueness
Pentacyclo[5.4.0(2,6).0(3,10).0(5,9)]Undecane-8,11-Dione is unique due to its specific arrangement of five interconnected rings and the presence of dione functional groups. This structure imparts distinct chemical and physical properties, making it a valuable compound for various scientific investigations.
Propiedades
Fórmula molecular |
C11H10O2 |
|---|---|
Peso molecular |
174.20 g/mol |
Nombre IUPAC |
(1R,2S,3S,5R,6R,7R,9R,10R)-pentacyclo[5.4.0.02,6.03,10.05,9]undecane-8,11-dione |
InChI |
InChI=1S/C11H10O2/c12-10-6-2-1-3-5-4(2)8(10)9(5)11(13)7(3)6/h2-9H,1H2/t2-,3+,4-,5+,6-,7-,8-,9-/m1/s1 |
Clave InChI |
WTUFOKOJVXNYTJ-MFAOOUEMSA-N |
SMILES isomérico |
C1[C@@H]2[C@@H]3[C@@H]4[C@H]1[C@@H]5[C@@H]2C(=O)[C@H]3[C@@H]4C5=O |
SMILES canónico |
C1C2C3C4C1C5C2C(=O)C3C4C5=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



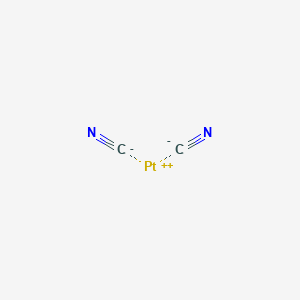
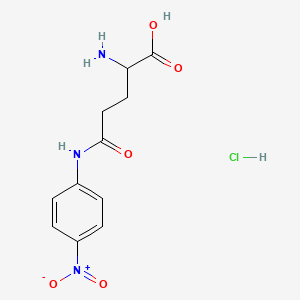

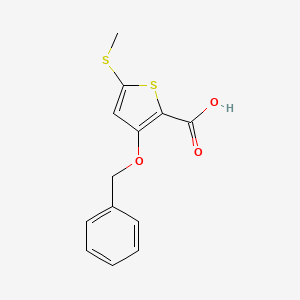


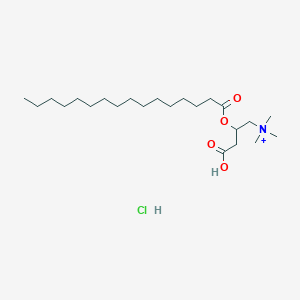
![5-[3-Ethoxy-4-(3-ethyl-5-methyl-2(3H)-benzothiazolylidene)-2-butenylidene]-3-ethyl-2-[(3-ethyl-4,5-diphenyl-2(3H)-thiazolylidene)methyl]-4,5-dihydro-4-oxothiazolium iodide](/img/structure/B12061811.png)
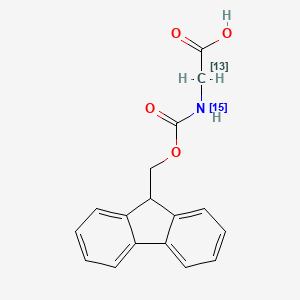
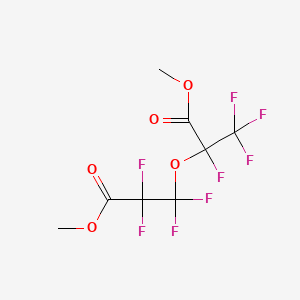
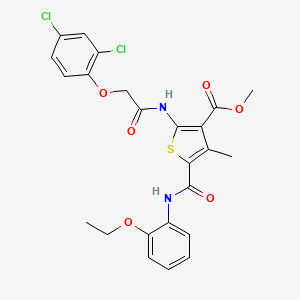
![2-[2,3-di(hexanoyloxy)propoxy-hydroxyphosphoryl]oxyethyl-trimethylazanium](/img/structure/B12061827.png)
![1,1'-[1,4-Phenylenebis(methylene)]bis-1,4,8,11-tetraazacyclotetradecane octahydrochloride hydrate](/img/structure/B12061862.png)
